molecular formula C13H23NO4 B2838032 1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid CAS No. 1781347-99-6

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid

Cat. No.: B2838032
CAS No.: 1781347-99-6
M. Wt: 257.33
InChI Key: UBZXYURSAYNXCX-UHFFFAOYSA-N
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Description

1-tert-Butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, two methyl substituents at the 5,5-positions, and a carboxylic acid moiety at the 3-position. This compound is structurally related to intermediates used in pharmaceutical synthesis, where substituent positioning and steric effects are critical for bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZXYURSAYNXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781347-99-6
Record name 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid can be synthesized using several methods. One common approach involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an aqueous solution or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions, regenerating the free amine. This reaction is critical for subsequent functionalization of the piperidine nitrogen.

Reaction Conditions Reagents Outcome Yield Source
Acidic cleavageTrifluoroacetic acid (TFA) in DCMRemoval of Boc group to expose amine>95%

The Boc group’s stability under basic and nucleophilic conditions allows selective deprotection without affecting the carboxylic acid or methyl substituents.

Esterification of the Carboxylic Acid Functionality

The carboxylic acid undergoes esterification to form methyl or ethyl esters, enhancing solubility or enabling further transformations.

Reaction Type Reagents Conditions Yield Source
Alkylation with ethyl iodideK₂CO₃, N,N-dimethylacetamide50°C, 1 hour99.5%

In one protocol, treatment with ethyl iodide and potassium carbonate in N,N-dimethylacetamide yielded the ethyl ester derivative quantitatively . This reaction highlights the compatibility of the dimethyl-substituted piperidine scaffold with standard esterification conditions.

Amide Bond Formation and Subsequent Transformations

The carboxylic acid forms amides or active intermediates for coupling reactions.

Formation of Weinreb Amide

Conversion to a Weinreb amide enables nucleophilic acyl substitutions, such as Grignard additions:

Reaction Type Reagents Conditions Yield Source
Activation with N,O-dimethylhydroxylamineN,O-dimethylhydroxylamine·HCl, triethylamineRoom temperature75%

This intermediate reacts with Grignard reagents (e.g., MeMgBr) to yield ketones, expanding the compound’s utility in complex molecule synthesis .

Direct Amide Coupling

Using coupling agents like EDCl/HOBt, the acid forms amides with primary or secondary amines:

Reaction Type Reagents Conditions Yield Source
Amidation with benzylamineEDCl, HOBt, DMFRoom temperature, 12 hr85%

Grignard Reagent Coupling via Intermediate Activation

The carboxylic acid can be converted to a β-keto ester for cyclocondensation with hydrazines, forming pyrazole derivatives :

Reaction Type Reagents Conditions Yield Source
β-Keto ester formationDMF-dimethyl acetalReflux, 4 hours70%
Pyrazole synthesisPhenylhydrazine, ethanolReflux, 6 hours65%

This two-step process demonstrates the compound’s versatility in generating heterocyclic scaffolds.

Comparative Analysis of Reaction Pathways

The table below contrasts key reaction pathways:

Reaction Key Advantage Limitation
Boc deprotectionSelective under mild acidityRequires anhydrous conditions
EsterificationHigh yields with alkyl halidesSteric hindrance from dimethyl groups
Weinreb amide formationEnables ketone synthesisSensitive to moisture

Scientific Research Applications

Applications in Medicinal Chemistry

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid has garnered attention for its potential therapeutic applications. The following are key areas where this compound is utilized:

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its functional groups allow for diverse modifications, enabling the creation of compounds with specific biological activities.

Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Modifications to the piperidine structure can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study : A study demonstrated that certain derivatives showed a significant reduction in bacterial growth, highlighting their potential as antimicrobial agents.

Anticancer Research

The compound has been explored for its anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase pathway activation.

Case Study : In vitro tests revealed that modifications increased the efficacy of these compounds against various human cancer cell lines, suggesting their potential as leads for drug development.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's.

Case Study : Research focusing on oxidative stress models indicated that the compound could mitigate damage, suggesting a role in neuroprotection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following modifications have been studied:

ModificationEffect on Activity
Methyl substitutionIncreased potency against bacteria
Fluoro group additionEnhanced anticancer activity
Hydroxyl group presenceImproved neuroprotective effects

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Key Structural Modifications and Physicochemical Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-tert-Butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid Not provided¹ 5,5-dimethyl C₁₃H₂₃NO₄ ~275² Steric hindrance from dimethyl groups; increased lipophilicity.
1-tert-Butoxycarbonyl-5,5-difluoropiperidine-3-carboxylic acid 1255666-86-4 5,5-difluoro C₁₁H₁₆F₂NO₄ 283.24 Fluorine enhances electronegativity; potential metabolic stability.
1-tert-Butoxycarbonyl-3-methylpiperidine-3-carboxylic acid 534602-47-6 3-methyl C₁₂H₂₁NO₄ ~267² Methyl at 3-position introduces local steric effects; alters acidity.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 4-phenyl C₁₇H₂₃NO₄ 305.37 Aromatic phenyl group enhances π-π stacking; potential for target binding.
1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid 1823865-48-0 3,5,5-trifluoro C₁₁H₁₆F₃NO₄ 283.24 High electronegativity; may reduce solubility in aqueous media.

²Estimated based on structural analogs.

Functional and Application Differences

  • This could influence binding affinity in receptor-ligand interactions.
  • Electronic Properties :
    Fluorinated analogs (e.g., 5,5-difluoro or 3,5,5-trifluoro) exhibit enhanced electronegativity, altering electron distribution and hydrogen-bonding capacity. These modifications may improve metabolic stability but reduce aqueous solubility compared to dimethyl or methyl-substituted variants .
  • Aromatic vs. Aliphatic Substituents : The 4-phenyl derivative (CAS 652971-20-5) introduces aromaticity, enabling π-π stacking interactions in biological systems—a feature absent in aliphatic dimethyl or trifluoro analogs .

Biological Activity

1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid (Boc-DMPCA) is a synthetic organic compound notable for its applications in medicinal chemistry, particularly in the synthesis of various pharmaceuticals. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups and a carboxylic acid functional group, along with a tert-butoxycarbonyl (Boc) protecting group. This article explores its biological activity, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 2387561-62-6
  • IUPAC Name : (3R)-1-(tert-butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid

The structure of Boc-DMPCA features a piperidine ring substituted at the 5-position with two methyl groups and a carboxylic acid at the 3-position. The Boc group serves as a protecting group for the amine functionality, which is crucial during peptide synthesis.

Biological Activity

Boc-DMPCA's primary biological activity stems from its role in peptide synthesis and its potential as an intermediate in drug development. It can participate in various chemical reactions typical for carboxylic acids and amines, including:

  • Amide Bond Formation : Boc-DMPCA can react with amines or other carboxylic acids under conditions that promote amide bond formation, often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) .

Antiviral and Antibacterial Activities

Recent studies have highlighted the potential antiviral and antibacterial properties of compounds derived from piperidine derivatives, including those related to Boc-DMPCA. For instance:

  • Antiviral Activity : Some piperidine derivatives exhibit antiviral effects against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Although specific data for Boc-DMPCA is limited, its structural relatives have shown promising results in inhibiting viral replication .
  • Antibacterial Activity : Research indicates that certain piperidine derivatives possess antibacterial properties, making them candidates for further investigation in antibiotic development .

Synthesis Methods

The synthesis of Boc-DMPCA typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Piperidine Ring : The initial step often involves cyclization reactions to form the piperidine structure.
  • Boc Protection : The amine group is protected using tert-butoxycarbonyl anhydride under basic conditions.
  • Carboxylation : The introduction of the carboxylic acid group at the 3-position is achieved through various methods, including carbonylation reactions.

Characterization of the final product is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Study on Piperidine Derivatives

A study published in Molecules reviewed several β-amino acid-containing heterocycles, emphasizing their antiviral and anti-inflammatory activities . While Boc-DMPCA was not directly tested, compounds with similar structures showed significant biological activity against various pathogens.

Antiviral Mechanisms

Research has demonstrated that piperidine derivatives can inhibit key viral enzymes or interfere with viral entry into host cells. For example, compounds exhibiting structural similarities to Boc-DMPCA have been evaluated for their ability to inhibit neuraminidase in influenza viruses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-butoxycarbonyl-5,5-dimethyl-piperidine-3-carboxylic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves catalytic hydrogenation or acid-mediated cyclization of precursor carboxylic esters. For example, rhodium-carbon catalysts in methanol with hydrochloric acid have been used for analogous piperidine derivatives . Optimization includes monitoring reaction pH, temperature, and catalyst loading. Reproducibility is enhanced by strict control of anhydrous conditions and inert atmospheres to prevent Boc-group cleavage.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and DEPT-135) confirms substituent positions and stereochemistry. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and crystal packing, critical for verifying the Boc-protection stability and piperidine ring geometry . IR spectroscopy further validates carboxylic acid and carbonyl functional groups.

Q. What safety protocols are recommended for handling this compound given its hazardous properties?

  • Methodological Answer : The compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis yield and purity of the compound?

  • Methodological Answer : DoE integrates variables like temperature, solvent polarity, and catalyst concentration into factorial designs. For instance, flow chemistry setups (e.g., continuous-flow reactors) allow rapid screening of reaction parameters. Statistical modeling (e.g., response surface methodology) identifies optimal conditions while minimizing side reactions, as demonstrated in analogous flow-chemistry syntheses .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Hybrid computational-experimental workflows address discrepancies. Density Functional Theory (DFT) calculates NMR chemical shifts and vibrational frequencies, which are compared to experimental data. Deviations may indicate solvation effects or crystal packing influences. Iterative refinement of computational models (e.g., incorporating implicit solvent models) improves alignment with observed spectra .

Q. How does the stereochemistry of the piperidine ring influence the compound's reactivity and interaction in biological systems?

  • Methodological Answer : The axial/equatorial orientation of substituents affects hydrogen bonding and steric hindrance. For example, Boc-group placement on the piperidine ring can modulate interactions with enzyme active sites. Chiral HPLC or circular dichroism (CD) verifies stereochemical purity, while molecular docking simulations predict binding affinities to biological targets .

Q. What are the challenges in regioselective protection/deprotection of functional groups during the synthesis of derivatives?

  • Methodological Answer : Competing reactivity between the carboxylic acid and Boc-protected amine complicates regioselective modifications. Strategies include temporary protecting groups (e.g., trimethylsilyl esters for the carboxylic acid) or orthogonal deprotection using mild acids (e.g., TFA for Boc removal without affecting other groups). Kinetic studies under varying pH conditions guide selective transformations .

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